molecular formula C10H13N3O B2880597 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 874765-22-7

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No. B2880597
CAS RN: 874765-22-7
M. Wt: 191.234
InChI Key: JRMIFZFJKZEAJR-UHFFFAOYSA-N
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Description

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 . Its IUPAC name is 5-tert-butylpyrazolo [1,5-a]pyrimidin-7 (4H)-one . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 191.23 .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

5-Tert-butylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its hydrogen-bonding capabilities and structural characteristics. In research by Portilla et al. (2006), the compound was analyzed for its ability to form hydrogen-bonded chains containing three types of rings, demonstrating its potential in contributing to the understanding of molecular interactions and framework structures in crystalline materials (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Antitumor, Antimicrobial, and Antioxidant Activities

Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, including those related to this compound, revealing significant in vitro antitumor activity against the MCF-7 cell line, as well as antimicrobial and antioxidant activities. These findings highlight the compound's potential in medicinal chemistry, particularly in the development of new therapeutic agents (Farag & Fahim, 2019).

Synthetic Chemistry and Material Science Applications

The synthesis and electrophilic substitutions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, as studied by Atta (2011), provide insights into the chemical reactivity and synthetic utility of this compound derivatives. These investigations contribute to the field of synthetic chemistry and material science, enabling the development of novel compounds with potential applications in various industries (Atta, 2011).

Biological Evaluation and DFT Calculations

The compound has also been the subject of biological evaluation and density functional theory (DFT) calculations. Studies such as those by Riyadh (2011) on enaminones as building blocks for the synthesis of substituted pyrazoles have demonstrated the compound's relevance in the discovery of new antitumor and antimicrobial agents, further underlining its importance in pharmaceutical research and development (Riyadh, 2011).

Innovative Synthetic Methods and Biological Activities

Research by Gao et al. (2022) on the oxidative radical cyclization using Di-tert-butyl peroxide showcases innovative synthetic methods involving this compound derivatives, leading to the assembly of compounds with significant biological activities. This work exemplifies the compound's role in advancing synthetic methodologies and its potential impact on drug discovery and development (Gao et al., 2022).

Safety and Hazards

The safety information for 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have shown potential as antitumor scaffolds and enzymatic inhibitors , which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests promising future directions for the research and development of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL and related compounds.

properties

IUPAC Name

5-tert-butyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2,3)7-6-9(14)13-8(12-7)4-5-11-13/h4-6,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDRNDVTYDBEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C(=N1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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